2-(2-Azido-1,1-difluoroethyl)thiophene

medicinal chemistry drug discovery microsomal stability

Researchers seeking a stable thiophene-azide for click chemistry often encounter the non-viability of unsubstituted 2-azidothiophene. This compound solves that problem with its 1,1-difluoroethyl group, providing practical handling and predictable reactivity. Key outcomes include: - Direct installation of a metabolic stability-enhancing, polarity-modulating motif via CuAAC. - Measurable logP reduction compared to trifluoromethyl ether analogs. - Reproducible construction of triazole-containing drug candidates and complex architectures.

Molecular Formula C6H5F2N3S
Molecular Weight 189.19 g/mol
Cat. No. B8210957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azido-1,1-difluoroethyl)thiophene
Molecular FormulaC6H5F2N3S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CN=[N+]=[N-])(F)F
InChIInChI=1S/C6H5F2N3S/c7-6(8,4-10-11-9)5-2-1-3-12-5/h1-3H,4H2
InChIKeyVMGFVCPEAQSHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Azido-1,1-difluoroethyl)thiophene: A Fluorinated Azide-Thiophene Building Block for Targeted Synthesis and Bioconjugation


2-(2-Azido-1,1-difluoroethyl)thiophene (CAS not universally assigned; MF: C6H5F2N3S, MW: 189.19 g/mol) is an organic compound combining a thiophene heterocycle with a 1,1-difluoroethyl side chain bearing an azido (-N3) functionality . This architecture integrates three key motifs: the thiophene core for electronic properties, the 1,1-difluoroethyl group for metabolic stability and polarity modulation [1], and the terminal azide as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry . The compound is positioned as a versatile intermediate for constructing fluorinated triazole-containing molecules, with applications spanning medicinal chemistry, materials science, and chemical biology.

Why 2-(2-Azido-1,1-difluoroethyl)thiophene Cannot Be Replaced by Simple Azidothiophenes or Non-Fluorinated Analogs


Simple substitution with non-fluorinated analogs or conventional azidothiophenes is not functionally equivalent. Unsubstituted 2-azidothiophene is inherently unstable and cannot be reliably synthesized or stored, rendering it a non-viable alternative [1]. In contrast, the 1,1-difluoroethyl group in this compound confers a dramatic improvement in stability, enabling practical handling and application. Furthermore, the α,α-difluoroalkyl motif systematically alters physicochemical properties; it renders molecules significantly more polar than their trifluoromethyl ether or non-fluorinated counterparts, leading to a measurable shift in logP that can critically impact bioavailability and target engagement [2]. Therefore, substituting this compound with a less stable or differently fluorinated analog will fundamentally alter the reactivity profile, stability, and key physicochemical parameters of the final product, compromising experimental outcomes.

Product-Specific Quantitative Differentiation Guide for 2-(2-Azido-1,1-difluoroethyl)thiophene


Enhanced Metabolic Stability Conferred by the 1,1-Difluoroethyl Group vs. Ethyl Analog

The 1,1-difluoroethyl group provides a quantifiable advantage in metabolic stability over its non-fluorinated ethyl analog. In a direct head-to-head comparison within a thiophene-containing triazolothienopyrimidine scaffold, the 1,1-difluoroethyl-substituted compound (1c) showed significantly improved stability in human liver microsomes compared to the corresponding ethyl-substituted compound (1a) [1]. This demonstrates that incorporating this specific motif can effectively block metabolic degradation pathways.

medicinal chemistry drug discovery microsomal stability

Significant Polarity Increase (Lower logP) Compared to Trifluoromethyl Ether Analogs

The α,α-difluoroethyl motif systematically alters lipophilicity. Comparative logP studies on aryl α,α-difluoroethyl ethers and thioethers demonstrate that these motifs are significantly more polar than their trifluoromethyl ether (OCF3) analogues, resulting in a lower measured logP value [1]. This is a critical differentiator for modulating bioavailability and reducing non-specific binding.

physicochemical properties drug design logP

Dramatically Improved Stability Over Unsubstituted 2-Azidothiophene Baseline

The parent compound, unsubstituted 2-azidothiophene, is inherently unstable and cannot be obtained via standard synthetic protocols, precluding its use as a building block [1]. The 2-(2-azido-1,1-difluoroethyl)thiophene structure, by distancing the azide from the thiophene ring and incorporating the stabilizing difluoroethyl group, overcomes this fundamental instability, rendering it a practical and storable reagent. This represents a categorical improvement in safety and utility.

chemical stability azide chemistry safety

Optimal Application Scenarios for 2-(2-Azido-1,1-difluoroethyl)thiophene Based on Evidence


Synthesis of Metabolically Stable, Fluorinated Triazoles for Drug Discovery

This compound is an ideal building block for constructing triazole-containing drug candidates where enhanced metabolic stability is a primary design goal. As evidenced by the improved microsomal stability of a 1,1-difluoroethyl-substituted triazolothienopyrimidine over its ethyl analog [1], utilizing this specific azide in CuAAC reactions will directly install a stability-enhancing motif. This is particularly valuable for programs targeting oral bioavailability or seeking to mitigate rapid hepatic clearance.

Modulating Lipophilicity in Bioactive Molecule Libraries via Click Chemistry

When a medicinal chemistry campaign requires a systematic reduction in logP to improve solubility or reduce off-target binding, this azide-thiophene building block provides a precise tool. The α,α-difluoroethyl moiety is proven to confer significantly greater polarity compared to trifluoromethyl ether analogs [2]. Its terminal azide allows for late-stage diversification via click chemistry, enabling the rapid synthesis of focused compound libraries with a tuned, more polar physicochemical profile.

Reliable Conjugation of Thiophene Motifs in Material Science and Chemical Biology

For applications requiring the conjugation of a thiophene unit to other functional modules (e.g., polymers, biomolecules, surfaces) via click chemistry, this compound offers a stable and reliable alternative to simpler azidothiophenes. Unsubstituted 2-azidothiophene is inherently unstable and non-viable [3]. The robust nature of 2-(2-azido-1,1-difluoroethyl)thiophene ensures that the thiophene-azide building block can be stored, handled, and reacted predictably, enabling the reproducible construction of complex molecular architectures.

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